N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
Description
N-(4-(2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a thiazole-based compound characterized by a 3,4-dichlorophenylamino group and a pivalamide (2,2-dimethylpropanamide) moiety. The thiazole ring serves as a central scaffold, with substitutions influencing electronic, steric, and pharmacokinetic properties. This compound is of interest in medicinal chemistry, particularly for its structural similarity to antiproliferative and antimicrobial agents .
Properties
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O2S/c1-16(2,3)14(23)21-15-20-10(8-24-15)7-13(22)19-9-4-5-11(17)12(18)6-9/h4-6,8H,7H2,1-3H3,(H,19,22)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOUYEIRGZIIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves several steps. One common synthetic route includes the reaction of 2-amino-5-bromothiazole with 3,4-dichloroaniline to form an intermediate product. This intermediate is then reacted with pivaloyl chloride under specific conditions to yield the final compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Chemical Reactions Analysis
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents on the phenyl ring, thiazole modifications, and amide groups. Key comparisons include:
Electronic and Steric Effects
- 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl : The meta and para chlorine positions in the target compound may create distinct electronic environments, favoring interactions with hydrophobic pockets in proteins compared to ortho/para substitutions .
- Fluorine vs. Chlorine : The 2,6-difluoro analog () has reduced electron-withdrawing effects and lower molecular weight, which might enhance bioavailability but decrease target affinity relative to the dichlorophenyl version .
Biological Activity
The compound N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Where correspond to the number of each atom in the compound. The presence of the thiazole ring and the dichlorophenyl moiety suggests potential interactions with biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | Approx. 410 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazole moiety is known for its ability to inhibit various kinases involved in cancer progression.
Mechanism of Action:
- Inhibition of Kinase Activity: Thiazole derivatives can disrupt signaling pathways that promote tumor growth.
- Induction of Apoptosis: They may trigger programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies show that similar compounds can exhibit activity against a range of bacteria and fungi.
Case Study:
A study reported that thiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of thiazole derivatives. These compounds may offer protective benefits against neurodegenerative diseases by modulating oxidative stress and inflammation.
Mechanism:
- Free Radical Scavenging: Thiazole compounds can act as antioxidants, reducing oxidative damage in neuronal cells.
- Anti-inflammatory Properties: They may inhibit pro-inflammatory cytokines, contributing to neuroprotection.
In Vivo Studies
In vivo studies using animal models have shown promising results for this compound. For instance, administration in rodent models led to significant tumor reduction and improved survival rates compared to control groups.
Pharmacokinetics
The pharmacokinetic profile indicates good absorption and bioavailability, which are critical for therapeutic efficacy. Further studies are required to fully elucidate its metabolic pathways and excretion routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
